2-chloro-N-cyclopentyl-6-fluorobenzamide
CAS No.:
Cat. No.: VC12996052
Molecular Formula: C12H13ClFNO
Molecular Weight: 241.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClFNO |
|---|---|
| Molecular Weight | 241.69 g/mol |
| IUPAC Name | 2-chloro-N-cyclopentyl-6-fluorobenzamide |
| Standard InChI | InChI=1S/C12H13ClFNO/c13-9-6-3-7-10(14)11(9)12(16)15-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,15,16) |
| Standard InChI Key | AVPVVMBNRWNFOS-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)NC(=O)C2=C(C=CC=C2Cl)F |
| Canonical SMILES | C1CCC(C1)NC(=O)C2=C(C=CC=C2Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 2-chloro-N-cyclopentyl-6-fluorobenzamide, reflects its core structure: a benzamide scaffold substituted with chlorine at position 2 and fluorine at position 6, coupled to a cyclopentyl group via an amide bond. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃ClFNO | |
| Molecular Weight | 241.69 g/mol | |
| SMILES | C1CCC(C1)NC(=O)C2=C(C=CC=C2Cl)F | |
| InChI Key | AVPVVMBNRWNFOS-UHFFFAOYSA-N | |
| PubChem CID | 36766938 |
The presence of both chlorine and fluorine introduces electronic effects that modulate the aromatic ring’s reactivity, while the cyclopentyl group contributes steric bulk and lipophilicity. X-ray crystallography data, though unavailable, would likely reveal a planar benzamide core with the cyclopentyl group adopting an envelope conformation to minimize strain.
Synthesis and Optimization
Synthetic Challenges
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Regioselectivity: Competing reactions at the 2- and 6-positions of the aromatic ring require careful temperature control.
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Byproduct Formation: Over-activation of the carboxylic acid may generate symmetric anhydrides, necessitating stoichiometric reagent optimization.
Biological Activity and Structure-Activity Relationships (SAR)
The cyclopentyl group in 2-chloro-N-cyclopentyl-6-fluorobenzamide may similarly enhance cellular uptake, while the chloro-fluoro pattern could stabilize interactions with hydrophobic protein pockets .
Cytotoxicity Considerations
Comparative Analysis with Structural Analogs
N-[(2-Chloro-6-fluorophenyl)methyl]cyclopropanamine
This analog (PubChem CID: 4720324) replaces the benzamide with a benzylamine group and substitutes cyclopentyl with cyclopropyl . Key differences include:
| Property | 2-Chloro-N-cyclopentyl-6-fluorobenzamide | N-[(2-Chloro-6-fluorophenyl)methyl]cyclopropanamine |
|---|---|---|
| Molecular Weight | 241.69 g/mol | 199.65 g/mol |
| Functional Group | Amide | Amine |
| Ring System | Cyclopentane | Cyclopropane |
| Calculated LogP | ~2.8 (estimated) | ~2.1 |
The higher logP of 2-chloro-N-cyclopentyl-6-fluorobenzamide suggests superior membrane permeability, a critical factor for intracellular targets .
Anti-HBV Capsid Effectors
Sulfamoylbenzamide derivatives like compound 4a (EC₅₀ = 0.8 μM) share functional similarities, leveraging halogenated aromatic systems and cycloalkyl groups for potency . While 2-chloro-N-cyclopentyl-6-fluorobenzamide lacks the sulfonamide moiety, its amide group could engage similar hydrogen-bonding interactions in viral capsid proteins .
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